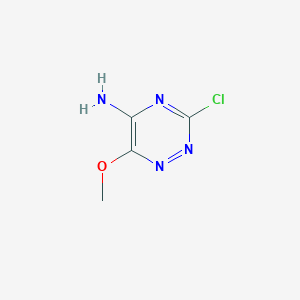

3-Chloro-6-methoxy-1,2,4-triazin-5-amine

Description

Significance of 1,2,4-Triazine (B1199460) Derivatives in Organic and Medicinal Chemistry

The 1,2,4-triazine scaffold is a privileged structure in the realm of organic and medicinal chemistry due to its wide array of biological activities. These six-membered heterocyclic rings, containing three nitrogen atoms, are integral components in the development of novel therapeutic agents. The inherent chemical properties of the triazine ring, such as its electron-deficient nature, allow for diverse functionalization, leading to a broad spectrum of pharmacological effects.

Derivatives of 1,2,4-triazine have been extensively investigated and have shown promise as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. Their ability to interact with various biological targets, including enzymes and receptors, underscores their importance in drug discovery and development. The structural versatility of the 1,2,4-triazine nucleus enables chemists to modulate the pharmacokinetic and pharmacodynamic properties of molecules, thereby optimizing their therapeutic potential.

Historical Context of 1,2,4-Triazine Scaffold Research

The exploration of 1,2,4-triazine chemistry dates back to the late 19th and early 20th centuries. Initial research focused on the fundamental synthesis and reactivity of the triazine ring system. Over the decades, the development of new synthetic methodologies has significantly expanded the library of accessible 1,2,4-triazine derivatives. A pivotal aspect of this research has been the exploration of nucleophilic substitution reactions, which allow for the controlled introduction of various substituents onto the triazine core. This has been instrumental in building structure-activity relationships and driving the discovery of biologically active compounds. The continuous evolution of synthetic techniques has enabled the creation of increasingly complex and potent 1,2,4-triazine-based molecules.

Scope and Research Objectives for 3-Chloro-6-methoxy-1,2,4-triazin-5-amine Investigations

The specific compound, this compound, is a subject of targeted research primarily due to its potential as a key intermediate in the synthesis of more complex molecules. The presence of three distinct functional groups—a chloro group, a methoxy (B1213986) group, and an amine group—on the 1,2,4-triazine ring provides multiple reaction sites for further chemical modification.

Research objectives for this compound often revolve around its utility as a building block in combinatorial chemistry and drug discovery programs. The chloro atom at the 3-position is a particularly reactive site for nucleophilic displacement, allowing for the introduction of a wide range of substituents. The amino and methoxy groups also offer opportunities for derivatization, enabling the synthesis of diverse chemical libraries for biological screening.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 824-57-7 |

| Molecular Formula | C₄H₅ClN₄O |

| Molecular Weight | 160.563 g/mol |

| Polar Surface Area (PSA) | 73.92 Ų |

| LogP | 0.697 |

A key synthetic pathway to this compound involves the treatment of a dichlorinated aminotriazine (B8590112) precursor with sodium methoxide (B1231860) (NaOCH₃). lookchem.com This reaction selectively displaces one of the chloro groups with a methoxy group, yielding the target compound. lookchem.com The precise control of reaction conditions is crucial to achieve the desired monosubstitution.

Investigations into this compound aim to elucidate its reactivity profile and explore its application in the synthesis of novel heterocyclic systems with potential biological activity. The strategic placement of its functional groups makes it a valuable tool for medicinal chemists in the design and synthesis of new drug candidates.

Structure

2D Structure

3D Structure

Properties

CAS No. |

824-57-7 |

|---|---|

Molecular Formula |

C4H5ClN4O |

Molecular Weight |

160.56 g/mol |

IUPAC Name |

3-chloro-6-methoxy-1,2,4-triazin-5-amine |

InChI |

InChI=1S/C4H5ClN4O/c1-10-3-2(6)7-4(5)9-8-3/h1H3,(H2,6,7,9) |

InChI Key |

INCTYEBTPQAGBT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C(N=N1)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 6 Methoxy 1,2,4 Triazin 5 Amine

Retrosynthetic Analysis of the 1,2,4-Triazine (B1199460) Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the 1,2,4-triazine core, a common retrosynthetic disconnection involves breaking the N1-C6 and N4-C5 bonds. This approach simplifies the heterocyclic ring into two key precursor components: a 1,2-dicarbonyl compound and an amidrazone derivative. This strategy is widely adopted because it relies on the robust and predictable condensation reaction between these two types of precursors to form the triazine ring. mdpi.com

Specifically, for the target molecule's core, 6-methoxy-1,2,4-triazin-5-amine, this disconnection leads to a methoxy-substituted 1,2-dicarbonyl equivalent and aminoguanidine. This strategic breakdown provides a clear and logical pathway for the forward synthesis, starting from readily accessible materials.

Precursor Synthesis and Functionalization for 1,2,4-Triazine Derivatives

The forward synthesis, guided by the retrosynthetic analysis, begins with the construction of the 1,2,4-triazine scaffold, followed by targeted modifications to achieve the final product.

Cyclization Reactions for 1,2,4-Triazine Ring Formation

The formation of the 1,2,4-triazine ring is most frequently accomplished through the cyclocondensation of a 1,2-dicarbonyl compound with an amidrazone. mdpi.com This reaction is a cornerstone of triazine synthesis due to its efficiency and versatility. The reaction proceeds in a two-step sequence: an initial condensation between the more electrophilic carbonyl group of the dicarbonyl compound and the more nucleophilic hydrazine (B178648) moiety of the amidrazone, followed by an intramolecular cyclization to form the stable aromatic triazine ring. mdpi.comresearchgate.net

Various reagents and conditions can be employed for this cyclization, with the choice often depending on the specific substituents desired on the final triazine ring. Microwave irradiation has been shown to be an effective tool for accelerating these reactions and improving yields. tandfonline.com

Table 1: Selected Cyclization Methodologies for 1,2,4-Triazine Synthesis

| Precursor 1 | Precursor 2 | Conditions | Product Type |

|---|---|---|---|

| 1,2-Diketone | Acid Hydrazide & Ammonium Acetate | Microwave Irradiation, Silica Gel | 3,5,6-Trisubstituted-1,2,4-triazine tandfonline.com |

| 1,2-Diketone | Amidrazone | Ethanolic Ammonia (B1221849), Pressure | 5,6-Disubstituted-1,2,4-triazine |

| α-Keto-carboxylic Ester | Amidrazone | N/A | 1,2,4-Triazin-5(4H)-one mdpi.com |

Halogenation Strategies on the 1,2,4-Triazine Scaffold

Introducing a chlorine atom at the 3-position of the triazine ring is a critical step. While direct halogenation of the aromatic ring can be challenging, a more common and effective strategy involves the conversion of a triazinone precursor. Triazinones, which possess a hydroxyl group (in its tautomeric form), can be readily converted to the corresponding chloro-triazine using standard chlorinating agents.

Phosphorus oxychloride (POCl₃) is a widely used and highly effective reagent for this transformation. doi.orgnih.gov The reaction typically involves heating the triazinone substrate with POCl₃, often in the presence of a base or solvent, to facilitate the substitution of the hydroxyl group with a chlorine atom. This method is advantageous as it provides a reliable route to the activated chloro-heterocycle, which is essential for subsequent nucleophilic substitution reactions. nih.govsemanticscholar.org

Directed Nucleophilic Substitutions for Targeted Functionalization of the 1,2,4-Triazine Ring

The 1,2,4-triazine ring is an electron-deficient heterocycle, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr). homeworkforyou.com The presence of a chlorine atom further activates the ring, providing a reactive site for the sequential and controlled introduction of other functional groups. The different positions on the triazine ring (C3, C5, and C6) exhibit distinct reactivity profiles, allowing for selective functionalization by carefully controlling reaction conditions such as temperature and the nature of the nucleophile. nih.gov

Introduction of the Methoxy (B1213986) Group at the 6-Position

The introduction of the methoxy group at the C6 position is achieved via a nucleophilic substitution reaction. A dichlorinated triazine precursor is treated with a methoxide (B1231860) source, typically sodium methoxide (NaOMe) in methanol. quizlet.comlibretexts.org The reaction proceeds as the methoxide ion attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the displacement of the chloride leaving group. homeworkforyou.com

By controlling the stoichiometry and reaction temperature, it is possible to achieve selective monosubstitution. For related chloro-s-triazines, the first substitution is often exothermic and can be performed at low temperatures (e.g., 0°C), while subsequent substitutions require higher temperatures. frontiersin.org This differential reactivity is key to isolating the desired chloro-methoxy intermediate before proceeding to the next step.

Amination Strategies for the 5-Amino Group Installation

The final step in the synthesis is the installation of the amino group at the C5 position. This is also accomplished through a nucleophilic aromatic substitution reaction. The precursor, now a chloro-methoxy-1,2,4-triazine, is reacted with an amino source. Ammonia or hydrazine hydrate are commonly used for this purpose. mdpi.com

The reaction involves the nucleophilic attack of the nitrogen atom of the aminating agent on the carbon atom bonded to the remaining chlorine. The displacement of the chloride ion results in the formation of the final 3-Chloro-6-methoxy-1,2,4-triazin-5-amine product. The conditions for this amination step, such as solvent and temperature, are chosen to ensure complete reaction and high yield.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 6-methoxy-1,2,4-triazin-5-amine |

| Aminoguanidine |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) |

| Phosphorus oxychloride |

| Sodium methoxide |

| Methanol |

| Ammonia |

Selective Chlorination at the 3-Position

The introduction of a chlorine atom at the 3-position of a 1,2,4-triazine ring is a key synthetic step. This transformation is typically achieved by the conversion of a precursor molecule, often a triazinone derivative, where a hydroxyl or oxo group at the C3 position is replaced by chlorine. A common and effective reagent for this type of chlorination is phosphorus oxychloride (POCl₃). orientjchem.orgresearchgate.netdoi.org

The general strategy involves reacting the corresponding 3-oxo or 3-hydroxy-1,2,4-triazine with POCl₃, often with gentle heating. For instance, the synthesis of a chloro-derivative from a 1,2,4-triazin-6(1H)-one has been demonstrated using this method. orientjchem.org This approach is widely applicable to various heterocyclic systems for the conversion of keto or hydroxyl groups to chloro groups. In the context of this compound, a plausible precursor would be 6-methoxy-5-amino-1,2,4-triazin-3(2H)-one. The reaction with phosphorus oxychloride would selectively replace the oxo group at the 3-position with a chlorine atom to yield the desired product.

The reaction mechanism involves the activation of the carbonyl oxygen by the phosphorus center of POCl₃, followed by nucleophilic attack of the chloride ion. The stability of the resulting aromatic triazine ring provides the driving force for the reaction.

Optimization of Synthetic Pathways for this compound

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the efficiency and selectivity of synthetic transformations involving triazine derivatives. Solvents can influence reactant solubility, reaction rates, and the position of chemical equilibria. For chlorination reactions, particularly those involving reagents like POCl₃, the solvent must be inert to the highly reactive chlorinating agent.

Traditionally, many chlorination reactions have been carried out in chlorinated solvents such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). acsgcipr.org However, a range of other solvents can be considered depending on the specific step of the synthesis. For nucleophilic substitution reactions on the triazine ring, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to facilitate the dissolution of reagents and stabilize charged intermediates. mdpi.commdpi.com Studies on related triazine syntheses have shown that polar solvents can accelerate reaction rates. organic-chemistry.org

| Solvent Type | Example Solvents | General Effects on Triazine Synthesis | Potential Application |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Good solubility for many reagents. Can stabilize charged intermediates and accelerate nucleophilic substitution rates. mdpi.comorganic-chemistry.org | Nucleophilic substitution steps. |

| Polar Protic | Ethanol, Methanol, Water | Can participate in hydrogen bonding, potentially solvating and deactivating nucleophiles. May react with chlorinating agents. researchgate.net | Used cautiously in specific reactions like hydrazinolysis or in green chemistry approaches. orientjchem.orgmdpi.com |

| Nonpolar / Low Polarity | Toluene, Hexane, Dichloromethane | Often used when reactants are less polar or to control reactivity. Dichloromethane is common for chlorinations. acsgcipr.org | Chlorination step (e.g., with POCl₃). |

Temperature and Pressure Influence on Transformation Outcomes

Temperature is a critical parameter for controlling the regioselectivity of substitutions on a triazine ring. wikipedia.orgnih.gov In the synthesis of multisubstituted triazines, particularly 1,3,5-triazines, a stepwise substitution of chlorine atoms is managed by carefully regulating the temperature. The first substitution is often carried out at low temperatures (e.g., 0 °C), the second at room temperature, and the third requires elevated temperatures. nih.govcore.ac.uk This principle of temperature-controlled reactivity is fundamental in heterocyclic chemistry and is applicable to the synthesis of substituted 1,2,4-triazines to prevent unwanted side reactions and ensure the desired isomer is formed.

For the chlorination step with POCl₃, the reaction typically requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of the starting material or product. Therefore, careful optimization of the reaction temperature is necessary to achieve a high yield of the desired chlorinated product. Most syntheses of this type are conducted at atmospheric pressure. The use of elevated pressure is generally not required unless highly volatile reactants or solvents are used at temperatures above their boiling points, which would necessitate a sealed reaction vessel.

| Reaction Step | Typical Temperature Range | Rationale and Expected Outcome |

|---|---|---|

| Initial Ring Formation | Varies widely (Room Temp. to Reflux) | Dependent on the specific cyclization strategy. Temperature is optimized to balance reaction rate and minimize byproduct formation. |

| Selective Chlorination (with POCl₃) | Elevated (e.g., 60-110 °C) | Provides sufficient activation energy for the conversion of an oxo/hydroxyl group to a chloro group. Temperature is controlled to prevent degradation. researchgate.net |

| Nucleophilic Substitution | 0 °C to Reflux | Lower temperatures enhance selectivity for mono-substitution, while higher temperatures are needed for subsequent substitutions or less reactive nucleophiles. nih.govcore.ac.uk |

Catalyst Application in 1,2,4-Triazine Synthesis

Catalysis plays a vital role in modern organic synthesis, offering pathways to increased reaction rates, higher yields, and improved selectivity under milder conditions. In the synthesis of 1,2,4-triazines and their derivatives, both acid and base catalysts, as well as transition metal catalysts, can be employed.

For the formation of the 1,2,4-triazine ring itself, various catalytic methods have been developed. For example, rhodium-catalyzed reactions have been used to create intermediates for 1,2,4-triazine synthesis. organic-chemistry.org Copper-catalyzed reactions are also utilized in the functionalization of related heterocyclic systems. nih.gov

In substitution reactions on the triazine core, bases are frequently used. Bases like potassium carbonate (K₂CO₃), triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA) can act as proton scavengers, facilitating nucleophilic attack by deprotonating the nucleophile or neutralizing acid generated during the reaction. nih.govfrontiersin.org

| Catalyst Type | Example | Role in Synthesis |

|---|---|---|

| Base Catalyst/Promoter | K₂CO₃, DIPEA, NaHCO₃ | Acts as a proton scavenger in nucleophilic substitution reactions, facilitating the displacement of leaving groups like chloride. nih.govfrontiersin.org |

| Acid Catalyst | Acetic Acid | Can be used to catalyze condensation reactions that form the initial triazine ring structure. |

| Transition Metal Catalyst | Rhodium (Rh), Copper (Cu) | Used in more advanced methods for ring formation or cross-coupling reactions to introduce substituents. organic-chemistry.orgnih.gov |

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact, improve safety, and enhance efficiency. Key approaches include the use of microwave assistance and alternative reaction media like water.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of 1,2,4-triazines. ijpsr.infonih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. chemistryviews.orgresearchgate.net This rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. Solvent-free ("dry media") microwave synthesis is particularly advantageous as it minimizes waste and avoids the hazards associated with volatile organic solvents at high temperatures. researchgate.net

The use of aqueous media is another cornerstone of green chemistry. While many organic reactions are not compatible with water, developing synthetic routes in aqueous solutions offers significant environmental benefits. For the synthesis of certain triazine derivatives, protocols using water as a solvent, sometimes in combination with sonication (ultrasound), have been successfully developed. mdpi.commdpi.com Sonochemistry can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com

| Parameter | Conventional Heating | Microwave Assistance | Sonochemistry (in Aqueous Media) |

|---|---|---|---|

| Reaction Time | Hours researchgate.net | Seconds to Minutes researchgate.netnih.govscielo.org.za | Minutes mdpi.com |

| Energy Efficiency | Low (heats vessel and contents) | High (heats polar molecules directly) | High (energy focused on cavitation) |

| Yield | Often moderate to good researchgate.net | Often improved yields chemistryviews.orgresearchgate.net | Improved yields mdpi.com |

| Solvent Use | Typically organic solvents | Reduced or solvent-free conditions possible nih.govresearchgate.net | Water can be used as a solvent mdpi.com |

Chemical Transformations and Derivatization of 3 Chloro 6 Methoxy 1,2,4 Triazin 5 Amine

Reactivity of the Chloro Substituent on the 1,2,4-Triazine (B1199460) Ring

The chlorine atom at the C3 position is the most labile site for substitution, serving as an excellent electrophilic center for the introduction of new functionalities. This reactivity is a cornerstone of its use in synthetic chemistry.

The chloro group on the electron-deficient 1,2,4-triazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the direct displacement of the chloride ion by a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur. nih.govarkat-usa.org Such transformations are typically performed under basic conditions to either deprotonate the nucleophile or to scavenge the HCl generated during the reaction. This approach is fundamental for building molecular diversity from the triazine core. frontiersin.org

Common nucleophiles employed include:

Amines (R-NH₂): Reaction with primary or secondary amines yields 3-amino-1,2,4-triazine derivatives.

Alkoxides (R-O⁻): Treatment with sodium or potassium alkoxides results in the formation of 3-alkoxy-1,2,4-triazines.

Thiolates (R-S⁻): Reaction with thiolates provides 3-thioether-1,2,4-triazine derivatives.

The table below illustrates the diversification of the 1,2,4-triazine scaffold through nucleophilic displacement of the chloro group.

| Nucleophile | Reagent Example | Product Class |

| Primary Amine | Aniline | 3-Anilino-1,2,4-triazine |

| Secondary Amine | Morpholine | 3-Morpholino-1,2,4-triazine |

| Alkoxide | Sodium Ethoxide | 3-Ethoxy-1,2,4-triazine |

| Thiolate | Sodium Thiophenoxide | 3-(Phenylthio)-1,2,4-triazine |

This table represents expected reactions based on the established reactivity of chloro-azines.

Palladium-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon bonds at the C3 position, significantly expanding the synthetic utility of the chloro-triazine scaffold. rsc.org

Suzuki Coupling: The Suzuki-Miyaura reaction enables the coupling of the 3-chloro-1,2,4-triazine (B11772924) with various aryl or vinyl boronic acids or their esters. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃. researchgate.netorganic-chemistry.org The transformation is highly valued for its functional group tolerance and is a key method for synthesizing biaryl-triazine structures. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction is used to couple the 3-chloro-1,2,4-triazine with terminal alkynes, leading to the formation of 3-alkynyl-1,2,4-triazines. wikipedia.org This reaction employs a dual catalytic system, typically consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI), in the presence of an amine base such as triethylamine (B128534) or diisopropylethylamine. organic-chemistry.orglibretexts.orgnih.gov This method is instrumental in creating extended π-conjugated systems involving the triazine core. researchgate.netrsc.org

The following table summarizes representative palladium-catalyzed cross-coupling reactions on chloro-heterocyclic systems, analogous to the expected reactivity of 3-Chloro-6-methoxy-1,2,4-triazin-5-amine.

| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Phenyl-1,2,4-triazine |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 3-(Phenylethynyl)-1,2,4-triazine |

This table is based on established cross-coupling methodologies for chloro-azines and related heterocycles. researchgate.netnih.govresearchgate.net

Transformations Involving the Methoxy (B1213986) Group of this compound

The methoxy group at the C6 position is generally less reactive than the C3-chloro substituent. However, it can undergo specific transformations, offering a secondary site for molecular modification.

Cleavage of the methyl-ether bond to reveal a hydroxyl group (a triazinone tautomer) is a key transformation. This is typically achieved under strong acidic conditions or with specific ether-cleaving reagents.

Acidic Cleavage: Reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃) are standard for cleaving aryl methyl ethers. The choice of reagent must consider the stability of the triazine ring and other functional groups under these harsh conditions.

Nucleophilic Displacement: In highly activated systems, the methoxy group can sometimes be displaced by potent nucleophiles, although this requires more forcing conditions than the displacement of the chloro group. nih.gov

The methoxy group, being an electron-donating substituent, influences the electronic properties of the triazine ring. This electronic modulation can affect the reactivity at other positions. For instance, its presence can impact the rate and regioselectivity of further substitutions on the ring. In the context of drug design, the methoxy group can act as a hydrogen bond acceptor, an interaction that can be crucial for binding to biological targets. nih.gov

Modifications of the Amino Functionality in this compound

The amino group at the C5 position is a versatile handle for derivatization through reactions typical of aromatic amines. researchgate.net

Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides or sulfonamides. This is a common strategy to introduce a wide variety of substituents.

Alkylation: While direct N-alkylation can be challenging and may lead to mixtures of primary, secondary, and tertiary amines, it can be achieved with suitable alkylating agents under controlled conditions.

Condensation Reactions: The amino group can condense with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to stable secondary amines. researchgate.net

The table below provides examples of derivatization reactions targeting the amino group.

| Reaction Type | Reagent | Product Class |

| Acylation | Acetyl Chloride | N-(1,2,4-triazin-5-yl)acetamide |

| Sulfonylation | Benzenesulfonyl Chloride | N-(1,2,4-triazin-5-yl)benzenesulfonamide |

| Imine Formation | Benzaldehyde (B42025) | N-Benzylidene-1,2,4-triazin-5-amine |

This table illustrates common reactions of the amino group on heterocyclic scaffolds. researchgate.netnih.gov

Acylation and Sulfonylation Reactions

The exocyclic amino group of aminotriazines can readily undergo acylation and sulfonylation. These reactions are fundamental for modifying the electronic and steric properties of the molecule.

Acylation: The reaction of 2-amino- mdpi.comaip.orgresearchgate.nettriazines with ketones, in the presence of an oxidant like iodine and a copper catalyst, can lead to the formation of N-( mdpi.comaip.orgresearchgate.nettriazin-2-yl) α-ketoamides. nih.gov This transformation involves an oxidative C-C bond cleavage of the ketone and subsequent amidation. nih.gov It is plausible that this compound could undergo similar reactions. More conventional acylation methods, such as reaction with acyl chlorides or anhydrides in the presence of a base, would be expected to yield the corresponding N-acyl derivatives.

Sulfonylation: Treatment of the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in a suitable solvent and in the presence of a base (e.g., pyridine (B92270) or triethylamine), would lead to the formation of the corresponding sulfonamides. These reactions are crucial for the synthesis of derivatives with potential biological activities, as seen in the preparation of pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govnih.govtriazine sulfonamides. nih.gov

| Reactant | Reagent | Conditions | Product Type |

|---|---|---|---|

| Aminotriazine (B8590112) | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | N-Acylaminotriazine |

| Aminotriazine | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Triethylamine) | N-Sulfonylaminotriazine |

| 2-Amino- mdpi.comaip.orgresearchgate.nettriazine | Ketone (e.g., Acetophenone) | CuCl, I₂, DMSO, 120 °C | N-Triazinyl α-ketoamide |

Alkylation and Arylation of the Amino Group

Direct functionalization of the amino group through alkylation or arylation provides a pathway to a diverse range of secondary and tertiary amine derivatives.

Alkylation: The amino group can be alkylated using various alkylating agents. For instance, the reaction of a related tetrazolo[1,5-a] mdpi.comaip.orgresearchgate.nettriazin-7-one salt with allyl bromide resulted in N-alkylation products. researchgate.net For this compound, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions would likely yield mono- and di-alkylated products. Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) is another viable method for introducing alkyl groups.

Arylation: The introduction of aryl groups at the amino position can be achieved through modern cross-coupling methodologies. While classical methods are often harsh, transition-metal-catalyzed reactions such as the Buchwald-Hartwig amination offer a milder alternative. More recently, rhodium-catalyzed arylations of sulfilimines with arylboronic acids have been reported as a versatile method for C-N bond formation, applicable to the late-stage functionalization of complex molecules. acs.org Another approach involves the ipso-substitution of a cyano group at the C5 position of a 1,2,4-triazine ring with various anilines under solvent-free heating conditions. researchgate.netresearchgate.net This demonstrates the feasibility of direct C5-amination, a reaction analogous to N-arylation of the existing amino group.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines).

This reaction typically proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal intermediate. mdpi.com Subsequent elimination of a water molecule, often facilitated by acid catalysis and/or removal of water from the reaction mixture, yields the stable imine product. mdpi.com For example, 4-amino-1,2,4-triazin-5-ones have been shown to condense with aromatic aldehydes to form the corresponding hydrazones (a class of imines). semanticscholar.org Similarly, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one condenses with various aldehydes like benzaldehyde and cinnamaldehyde (B126680) to give arylideneamino derivatives. researchgate.net

| Carbonyl Compound | Conditions | Product Type | Reference Example |

|---|---|---|---|

| Aromatic Aldehydes | Ethanol, H₂SO₄ | Schiff Base (Hydrazone) | Condensation of 6-arylmethyl-4-aminotriazinones semanticscholar.org |

| Benzaldehyde | Methanol | Arylideneamino derivative | Reaction with 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one researchgate.net |

| Cinnamaldehyde | Methanol | Arylideneamino derivative | Reaction with 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one researchgate.net |

Ring Transformations and Rearrangements of the 1,2,4-Triazine Core

The 1,2,4-triazine ring is susceptible to various transformations and rearrangements, which can be triggered by different reagents and conditions, leading to the formation of other heterocyclic systems. These reactions are valuable for creating structural diversity from a common precursor.

One notable transformation is the contraction of the 1,2,4-triazine ring to form an imidazole (B134444) ring. researchgate.net Such rearrangements can be initiated by reducing agents, acids, or reagents that trigger tandem reactions. researchgate.net Another example involves the base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] mdpi.comnih.govnih.govtriazines, which undergoes a cascade of hydrolysis and skeletal rearrangement to yield imidazo[4,5-e] mdpi.comaip.orgthiazino[2,3-c] mdpi.comnih.govnih.govtriazines. beilstein-journals.orgnih.govresearchgate.net This highlights how the triazine core can participate in complex transformations leading to ring expansion of an adjacent fused ring. beilstein-journals.orgnih.govresearchgate.net Furthermore, 1,2,4-triazines can act as dienes in inverse electron demand Diels-Alder reactions, reacting with dienophiles to form pyridines after the extrusion of dinitrogen, thus transforming the six-membered triazine ring into a different six-membered aromatic ring. researchgate.net

Synthesis of Fused Heterocyclic Systems Incorporating the 1,2,4-Triazine Moiety

The structure of this compound, featuring a primary amino group adjacent to a ring nitrogen (N4), is well-suited for the construction of fused heterocyclic systems. This arrangement allows the N5-C5-N4 segment to act as a dinucleophile in cyclization reactions with bifunctional electrophiles.

A common strategy is the annulation of a five-membered azole ring onto the triazine core, leading to systems like pyrazolo[5,1-c] mdpi.comnih.govnih.govtriazines and 1,2,4-triazolo[5,1-c] mdpi.comnih.govnih.govtriazines. aip.orgnih.gov The synthesis of these fused systems often involves the reaction of an aminoazole with a reagent that provides the remaining atoms for the triazine ring. aip.org Conversely, starting with an aminotriazine, reaction with a suitable 1,3-dielectrophile can be used to construct a fused ring.

For instance, the reaction of 5-amino-1,2,4-triazoles with reagents like N-aryl acetoacetamides and aromatic aldehydes can yield 1,2,4-triazolo[1,5-a]pyrimidine derivatives. rsc.org Analogously, this compound could react with α-haloketones or β-ketoesters to form fused imidazo[1,2-b] mdpi.comnih.govnih.govtriazines or related structures. The synthesis of imidazo[5,1-c] mdpi.comnih.govnih.govtriazines has been achieved through the cyclization of hydrazones derived from 5-hydrazinoimidazoles. rsc.org The formation of pyrazolo[5,1-c] mdpi.comnih.govnih.govbenzotriazines has also been reported as a route to novel cytotoxic agents. nih.gov These examples underscore the utility of the aminotriazine moiety as a scaffold for building more complex, polycyclic heterocyclic systems. nih.govmdpi.com

| Fused System | General Synthetic Approach | Starting Materials |

|---|---|---|

| Pyrazolo[5,1-c] mdpi.comnih.govnih.govtriazines | Cyclocondensation | 5-Aminopyrazoles and α-dicarbonyl compounds |

| 1,2,4-Triazolo[5,1-c] mdpi.comnih.govnih.govtriazines | Intramolecular cyclization of hydrazones | Diazotized 3-amino-1,2,4-triazoles coupled with active methylene (B1212753) compounds aip.orgresearchgate.net |

| Imidazo[1,2-b] mdpi.comnih.govnih.govtriazines | Condensation/Cyclization | Aminotriazine and α-haloketone |

| Imidazo[5,1-c] mdpi.comnih.govnih.govtriazines | Cyclization of hydrazones | 5-Hydrazinoimidazoles and α-dicarbonyl compounds rsc.org |

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 6 Methoxy 1,2,4 Triazin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and proton frameworks. In ¹H NMR, the chemical shift, integration, and multiplicity of signals provide information about the electronic environment, number, and neighboring protons for each unique proton in the molecule. For 3-Chloro-6-methoxy-1,2,4-triazin-5-amine, two primary signals are expected. The protons of the methoxy (B1213986) group (-OCH₃) would likely appear as a singlet, while the amine group (-NH₂) protons would also produce a singlet, which may be broad.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For the title compound, four signals are anticipated: one for the methoxy carbon and three for the distinct carbon atoms within the triazine ring (C3, C5, and C6). The chemical shifts of these carbons are influenced by the attached substituents (chloro, methoxy, and amine groups). For instance, in related 4,6-dimethoxy-1,3,5-triazin-2-yl amino acid derivatives, the methoxy carbons appear around 54.7 ppm, while the triazine ring carbons resonate between 168 and 174 ppm. nih.gov

Predicted NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -NH₂ | 5.0 - 7.0 | Broad Singlet |

| ¹H | -OCH₃ | ~3.9 | Singlet |

| ¹³C | C3-Cl | ~155 | Singlet |

| ¹³C | C5-NH₂ | ~158 | Singlet |

| ¹³C | C6-OCH₃ | ~165 | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). These two methods are often complementary. nist.gov

For this compound, the IR spectrum is expected to show distinct absorption bands. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the 3300-3500 cm⁻¹ region. nih.gov The C-O stretching of the methoxy group should be observable in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The vibrations of the triazine ring, involving C=N and C-N stretching, would produce a series of characteristic bands in the fingerprint region, typically between 1400 and 1650 cm⁻¹. researchgate.net The C-Cl stretching vibration is expected to appear at a lower wavenumber, generally in the 600-800 cm⁻¹ range.

Raman spectroscopy would complement the IR data. The triazine ring breathing vibrations are often strong in Raman spectra. lookchem.com Due to the different selection rules, bands that are weak in IR may be strong in Raman and vice-versa, providing a more complete vibrational profile of the molecule. nist.gov

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch | Methoxy (-OCH₃) | 2850 - 3000 |

| C=N Stretch | Triazine Ring | 1500 - 1650 |

| N-H Bend | Amine (-NH₂) | 1580 - 1650 |

| C-N Stretch | Triazine Ring | 1350 - 1450 |

| C-O Stretch | Methoxy (-OCH₃) | 1000 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the calculation of a precise molecular formula.

The molecular formula for this compound is C₄H₅ClN₄O. lookchem.com HRMS analysis would provide an experimental mass that can be compared to the calculated exact mass for this formula. A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), HRMS would show two distinct peaks for the molecular ion, [M]⁺ and [M+2]⁺, separated by approximately 2 Da, with a relative intensity ratio of about 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₅ClN₄O |

| Calculated Exact Mass [M]⁺ (for ³⁵Cl) | 160.0152 |

| Calculated Exact Mass [M+2]⁺ (for ³⁷Cl) | 162.0122 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. Heteroaromatic systems like 1,2,4-triazines exhibit characteristic absorptions due to π → π* and n → π* electronic transitions.

For this compound, the π → π* transitions, typically of high intensity (large molar absorptivity, ε), are expected at shorter wavelengths, while the lower intensity n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, would appear at longer wavelengths. The exact positions of the absorption maxima (λ_max) are influenced by the substituents on the triazine ring and the solvent used for the measurement. For comparison, 2,4,6-trichloro-1,3,5-triazine shows a λ_max around 270 nm. nist.gov The presence of the amino and methoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted triazine core.

Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λ_max (nm) | Relative Intensity |

|---|---|---|

| π → π* | 220 - 280 | High |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated.

While no public crystal structure data is currently available for this compound, this technique would provide invaluable information. It would confirm the planarity of the 1,2,4-triazine (B1199460) ring and reveal the precise spatial orientation of the chloro, methoxy, and amine substituents. Furthermore, X-ray analysis would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the amine group of one molecule and the ring nitrogen atoms of a neighboring molecule. Such interactions are crucial for understanding the solid-state properties of the material.

Computational and Theoretical Investigations of 3 Chloro 6 Methoxy 1,2,4 Triazin 5 Amine

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For 3-Chloro-6-methoxy-1,2,4-triazin-5-amine, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine the molecule's most stable conformation, known as the optimized geometry. mdpi.com These calculations provide precise bond lengths and angles, offering a three-dimensional representation of the molecule.

The electronic structure, including the distribution of electrons and energy levels of molecular orbitals, is also elucidated through DFT. These calculations are fundamental for understanding the molecule's stability and reactivity. The agreement between theoretically calculated parameters and experimental data, where available, validates the computational methods used. mdpi.com

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) This table presents theoretically derived data for illustrative purposes.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C3-Cl | 1.74 | |

| N1-N2 | 1.38 | |

| N2-C3 | 1.32 | |

| C3-N4 | 1.35 | |

| N4-C5 | 1.33 | |

| C5-N-amine | 1.36 | |

| C5-C6 | 1.42 | |

| C6-N1 | 1.34 | |

| C6-O-methoxy | 1.35 | |

| O-C-methoxy | 1.43 | |

| N1-N2-C3: 118.5 | ||

| N2-C3-N4: 125.0 | ||

| C3-N4-C5: 115.2 | ||

| N4-C5-C6: 120.8 | ||

| C5-C6-N1: 119.7 | ||

| C6-N1-N2: 120.8 | ||

| Cl-C3-N2: 115.0 | ||

| Cl-C3-N4: 119.9 | ||

| N-amine-C5-N4: 119.5 | ||

| N-amine-C5-C6: 119.7 | ||

| O-methoxy-C6-C5: 118.0 | ||

| O-methoxy-C6-N1: 122.3 | ||

| C-methoxy-O-C6: 117.5 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net For this compound, the HOMO is likely localized on the electron-rich amino and methoxy (B1213986) groups, as well as the triazine ring, while the LUMO may be distributed over the triazine ring and the chloro substituent.

Table 2: Frontier Molecular Orbital Energies of this compound (Theoretical) This table presents theoretically derived data for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule. It helps in analyzing intramolecular interactions, such as charge transfer and hyperconjugation, which contribute to the molecule's stability. frontiersin.orgwisc.edu

In this compound, NBO analysis can reveal the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the triazine ring. This delocalization, a form of hyperconjugation, stabilizes the molecule. The analysis also quantifies the natural charges on each atom, providing insights into the molecule's polarity and electrostatic interactions.

Table 3: Natural Charges on Selected Atoms of this compound (Theoretical) This table presents theoretically derived data for illustrative purposes.

| Atom | Natural Charge (e) |

|---|---|

| Cl | -0.25 |

| N (amino) | -0.85 |

| O (methoxy) | -0.55 |

| C (methoxy) | 0.10 |

| C3 | 0.20 |

| C5 | 0.15 |

| C6 | 0.30 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different electrostatic potential values, with red representing regions of high electron density (negative potential) and blue indicating areas of low electron density (positive potential).

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the triazine ring, the oxygen atom of the methoxy group, and the nitrogen of the amine group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amine and methoxy groups.

Prediction of Chemical Reactivity and Mechanistic Pathways

By integrating the results from DFT, FMO, NBO, and MEP analyses, it is possible to predict the chemical reactivity of this compound and propose potential mechanistic pathways for its reactions. The electron-rich nature of the amino and methoxy groups suggests they can act as activating groups, influencing the reactivity of the triazine ring.

The presence of the chloro group provides a site for nucleophilic substitution reactions. The calculated atomic charges and MEP surface can help in predicting the most likely sites for nucleophilic and electrophilic attack, thereby guiding the understanding of reaction mechanisms.

Simulation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can also be used to simulate spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. ufv.brnih.gov

Similarly, vibrational frequencies corresponding to IR and Raman spectra can be computed. researchgate.net These theoretical spectra can help in the assignment of experimental vibrational bands to specific molecular motions, providing a more detailed understanding of the molecule's vibrational properties.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Theoretical) This table presents theoretically derived data for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 | 155 |

| C5 | 160 |

| C6 | 165 |

| C (methoxy) | 55 |

Table 5: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Theoretical) This table presents theoretically derived data for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric stretch | 3400 |

| N-H (amine) | Asymmetric stretch | 3500 |

| C-H (methoxy) | Stretch | 2950 |

| C=N (triazine) | Stretch | 1580 |

| C-O (methoxy) | Stretch | 1250 |

| C-Cl | Stretch | 750 |

Applications of 3 Chloro 6 Methoxy 1,2,4 Triazin 5 Amine in Chemical Sciences

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The reactivity of the chlorine atom at the 3-position of the 1,2,4-triazine (B1199460) ring makes 3-Chloro-6-methoxy-1,2,4-triazin-5-amine a valuable intermediate for nucleophilic substitution reactions. This feature allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse molecular scaffolds. The amino and methoxy (B1213986) groups also influence the reactivity of the triazine core and can be involved in subsequent chemical transformations.

The general reactivity of chloro-s-triazines allows for sequential and controlled substitution of the chlorine atoms, a principle that can be extended to this 1,2,4-triazine derivative. chemindex.com This step-wise functionalization is crucial for constructing libraries of compounds with varied substituents, which is a common strategy in medicinal chemistry and drug discovery for exploring structure-activity relationships. While specific examples for this compound are not extensively detailed in publicly available literature, the known chemistry of analogous compounds suggests its utility in building complex heterocyclic systems. For instance, similar chloro- and amino-substituted triazines are employed in the synthesis of fused heterocyclic systems through intramolecular cyclization reactions following initial substitution at the chloro position.

Contributions to Advanced Materials Science and Polymer Chemistry

The nitrogen-rich 1,2,4-triazine core of this compound imparts properties that are desirable in the field of materials science, such as thermal stability and the ability to coordinate with metal ions. Triazine derivatives are known to be integral components in the development of functional organic materials, including polymers and materials for optical applications. researchgate.net

The presence of multiple reactive sites on this compound allows it to be used as a monomer or a cross-linking agent in polymerization reactions. The amino group can react with various monomers to be incorporated into a polymer backbone, while the chlorine atom offers a site for post-polymerization modification. This dual functionality is advantageous for creating polymers with tailored properties. For example, covalent triazine polymers (CTPs) are a class of materials known for their porosity and stability, often synthesized from monomers containing the triazine ring. While direct synthesis of CTPs from this compound is not explicitly documented, its structural motifs are consistent with those used in the creation of such advanced materials.

Catalytic Applications and Ligand Design for Metal Complexes

The nitrogen atoms within the 1,2,4-triazine ring and the exocyclic amino group of this compound can act as coordination sites for metal ions. This makes the compound a potential ligand for the design of metal complexes with catalytic activities. The electronic properties of the triazine ring, influenced by the methoxy and amino substituents, can be tuned to modulate the catalytic performance of the resulting metal complex.

Triazine-based ligands have been successfully used to create complexes that catalyze a variety of organic transformations. For instance, copper(II) complexes with triazine-based ligands have been shown to mimic the activity of enzymes like phenoxazinone synthase and catecholase. The specific geometry and electronic environment provided by the ligand are crucial for the catalytic efficiency. The structure of this compound offers multiple potential coordination modes, which could lead to the formation of mononuclear or polynuclear metal complexes with interesting catalytic or material properties.

Development of Novel Reagents for Specific Chemical Transformations

Derivatives of chloro-triazines have been developed into highly effective reagents for various chemical transformations, such as peptide coupling and the activation of carboxylic acids. A well-known example is 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), which is widely used in amide and ester synthesis.

Exploration of Biological Activity and Mechanistic Insights for 3 Chloro 6 Methoxy 1,2,4 Triazin 5 Amine Derivatives

In Vitro Enzyme Inhibition Studies

The 1,2,4-triazine (B1199460) core is a versatile scaffold for designing potent enzyme inhibitors targeting a variety of enzymes crucial for pathogen survival and human disease progression.

D-Amino Acid Oxidase (DAAO) Inhibition: Derivatives of 1,2,4-triazine have been synthesized and identified as potent inhibitors of human D-amino acid oxidase (h-DAAO), an enzyme implicated in the pathophysiology of schizophrenia. rsc.orgrsc.org Specifically, compounds based on a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold have demonstrated significant inhibitory activity. rsc.org Molecular modeling studies, including 3D-QSAR and molecular dynamics simulations, have been employed to understand the interactions between these triazine derivatives and the h-DAAO active site, identifying key residues like Gly313, Arg283, Tyr224, and Tyr228 as essential for binding. rsc.org This research provides a theoretical framework for the future design of optimized h-DAAO inhibitors. rsc.orgrsc.org

DNA Gyrase Inhibition: Certain 1,3,5-triazine (B166579) derivatives have shown inhibitory effects on bacterial DNA gyrases from organisms such as Staphylococcus aureus and Escherichia coli. This enzyme is a critical target for antibacterial drugs as it is essential for bacterial DNA replication.

MurF Ligase Inhibition: The potential for 1,2,4-triazine derivatives to inhibit other crucial bacterial enzymes, such as MurF ligase which is involved in the final cytoplasmic step of peptidoglycan biosynthesis, remains an area of active investigation. The structural characteristics of the triazine ring make it a plausible candidate for designing inhibitors against such ATP-dependent enzymes.

Antimicrobial Screening and Mechanistic Elucidation

Derivatives of 1,2,4-triazine have been extensively screened for their antimicrobial properties, revealing a broad spectrum of activity against various pathogenic microorganisms. tandfonline.comnih.govaessweb.com

Antibacterial Activity: Numerous studies have confirmed the antibacterial potential of this chemical class. nih.govnih.gov Triazine derivatives have demonstrated inhibitory activity against both Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria, including Pseudomonas aeruginosa. nih.govnih.gov For example, certain amphipathic polymers based on a triazine scaffold have shown potent action against various drug-resistant pathogens. nih.gov The mechanism of action is often linked to the inhibition of essential enzymes, as seen with DNA gyrase, or the disruption of the bacterial cell membrane.

Antifungal Activity: The antifungal activity of 1,2,4-triazine derivatives is also well-documented. ijpsr.info These compounds have been tested against a range of fungal species, including various Candida species, Cryptococcus neoformans, and molds like Aspergillus niger. The following table summarizes the minimum inhibitory concentration (MIC) for selected triazine derivatives against different fungal strains.

Antineoplastic Activity in Defined Cell-Based Assays

The 1,2,4-triazine scaffold is a prominent feature in many compounds designed for anticancer applications. ijpsr.infonih.govnih.gov Derivatives have shown significant antiproliferative activity against a diverse panel of human cancer cell lines by interfering with various signaling pathways. nih.gov

Research has demonstrated the efficacy of these compounds against breast cancer (MDA-MB-231), cervical cancer (HeLa), kidney cancer (A498), and colon cancer (DLD-1, HT-29) cell lines. rsc.orgnih.gov For instance, a series of imamine-1,3,5-triazine derivatives displayed potent anti-proliferative activity against MDA-MB-231 cells, with some compounds showing significantly greater potency than the reference drug imatinib. rsc.org The mechanism of anticancer action is often multifactorial, involving the induction of apoptosis through both intrinsic and extrinsic pathways and the inhibition of key enzymes like cyclin-dependent kinases (CDKs), mTOR, and receptor tyrosine kinases that are crucial for cancer cell proliferation and survival. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 1,2,4-triazine derivatives. These studies have provided valuable insights into how specific structural modifications influence their potency and selectivity for various biological targets. nih.gov

For G-protein-coupled receptor 84 (GPR84) antagonists, the structural requirements of substituents at the 5- and 6-positions of the triazine core have been systematically investigated. nih.gov It was found that substituting the anisole (B1667542) groups of the initial hit compound with halides led to a decrease in activity that was dependent on the atomic size. nih.gov Similarly, for h-DAAO inhibitors, 3D-QSAR models have revealed the importance of steric, electrostatic, and hydrophobic fields, guiding the design of new analogs with improved inhibitory activity. rsc.orgrsc.org In the context of anticancer agents, SAR studies have highlighted that specific substitutions on the triazine ring can significantly enhance cytotoxicity and selectivity for certain cancer cell lines. nih.gov

Investigation of Interactions with Biomolecular Systems

The biological effects of 1,2,4-triazine derivatives are a direct result of their interactions with key biomolecular systems, including proteins and nucleic acids.

Protein Interactions: Molecular docking and dynamics simulations have elucidated the binding modes of triazine derivatives within the active sites of various enzymes. In h-DAAO, hydrogen bonds formed by the triazine structure, along with hydrophobic interactions with residues such as Leu51 and His217, are critical for stable binding. rsc.org For herbicidal derivatives, the primary interaction occurs with the D1 protein of photosystem II in plant chloroplasts. The triazine molecule binds to the QB-binding niche, displacing the native plastoquinone (B1678516) and thereby blocking the photosynthetic electron transport chain. researchgate.neticm.edu.plresearchgate.net

Nucleic Acid Interactions: While less common than protein targeting, some triazine derivatives, particularly those functionalized with nitrogen mustard moieties, are designed to interact with nucleic acids. These compounds act as alkylating agents, capable of forming covalent cross-links within and between DNA strands. This damage disrupts DNA replication and transcription, leading to cytotoxicity, a mechanism exploited in certain anticancer strategies.

Design and Synthesis of Bioactive Scaffolds as Purine (B94841) Isosteres

The structural similarity between the triazine ring system and the naturally occurring purine heterocycle has been widely exploited in medicinal chemistry. monash.edunih.govresearchgate.netcapes.gov.br Triazines are considered bioisosteres of purines, meaning they have similar physical and chemical properties that allow them to mimic purines and interact with their biological targets. monash.edunih.gov

This concept of isosterism has been successfully applied to develop novel therapeutic agents. monash.edunih.gov By fusing a 1,3,5-triazine ring with other heterocyclic rings like pyrazole (B372694) or imidazole (B134444), purine-like scaffolds are created that can act as potent inhibitors of enzymes involved in purine metabolism or signaling, such as kinases and phosphodiesterases. monash.edunih.govresearchgate.net These azolo nih.govresearchgate.netmonash.edutriazine systems have become "privileged scaffolds" in drug discovery, providing a foundation for developing new anticancer, antiviral, and anti-inflammatory agents. monash.edunih.gov

Herbicidal and Pesticidal Mode of Action Studies

The most well-established mode of action for many triazine derivatives in the agrochemical sector is the inhibition of photosynthesis. researchgate.netchemicalbook.com

These herbicides are potent inhibitors of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain of plants, algae, and cyanobacteria. researchgate.netresearchgate.netumn.edu The triazine molecule binds to a specific site on the D1 protein subunit of PSII, known as the QB pocket. researchgate.neticm.edu.pl This binding competitively displaces plastoquinone, the natural electron acceptor, thereby blocking the flow of electrons. researchgate.net The blockage of electron transport leads to a cascade of damaging events, including the production of reactive oxygen species that cause lipid peroxidation and chlorophyll (B73375) destruction, ultimately resulting in the death of the susceptible plant. researchgate.netchemicalbook.com Injury symptoms in plants typically include yellowing (chlorosis) and tissue death (necrosis), which first appear on the older leaves and progress from the margins inward. umn.edu

Advanced Research Topics and Future Perspectives for 3 Chloro 6 Methoxy 1,2,4 Triazin 5 Amine Research

Stereoselective Synthesis of Chiral 1,2,4-Triazine (B1199460) Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in drug discovery, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. The development of stereoselective methods for the synthesis of chiral 1,2,4-triazine derivatives is a burgeoning area of research. Current strategies often involve the use of chiral auxiliaries, catalysts, or starting materials derived from natural sources like carbohydrates. whiterose.ac.uk

Recent advancements in asymmetric synthesis, such as the use of organocatalysis and transition-metal catalysis, are being explored to introduce chirality into the 1,2,4-triazine core or its substituents with high enantioselectivity. rsc.org For instance, the aza-Michael reaction has proven to be an efficient method for the asymmetric synthesis of various nitrogen-containing heterocycles and could be adapted for the stereoselective functionalization of 1,2,4-triazine precursors. nih.govresearchgate.net Future research will likely focus on the development of novel chiral catalysts that can facilitate the direct and highly enantioselective synthesis of complex 1,2,4-triazine derivatives, thereby expanding the accessible chemical space for drug discovery.

Application in Multicomponent Reactions for Combinatorial Library Generation

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of diverse libraries of complex molecules from simple starting materials in a single synthetic step. beilstein-journals.orgnih.gov The inherent reactivity of the 1,2,4-triazine scaffold, particularly with the versatile chloro and amine functional groups of 3-Chloro-6-methoxy-1,2,4-triazin-5-amine, makes it an ideal candidate for inclusion in MCRs.

By leveraging MCRs, chemists can efficiently synthesize large and diverse libraries of 1,2,4-triazine derivatives for high-throughput screening. bohrium.com This approach significantly accelerates the drug discovery process by allowing for the rapid identification of hit compounds with desired biological activities. nih.gov Future efforts in this area will likely focus on the design of novel MCRs that incorporate the this compound core and the subsequent screening of the resulting combinatorial libraries against a wide range of biological targets.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and higher throughput. The integration of these technologies into the synthesis of 1,2,4-triazine derivatives holds the potential to streamline the production of these compounds for research and development purposes.

The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow chemistry can lead to higher yields and purities of the desired products. Furthermore, the automation of synthetic procedures can enable the rapid and reproducible synthesis of large numbers of 1,2,4-triazine analogs for structure-activity relationship (SAR) studies. The future of 1,2,4-triazine synthesis will likely involve the development of integrated flow chemistry and automated platforms for on-demand synthesis and library generation.

Computational Drug Design and Virtual Screening Methodologies

Computational approaches, including molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies, are indispensable tools in modern drug discovery. nih.gov These methods can be employed to predict the binding affinity of 1,2,4-triazine derivatives to specific biological targets, thereby guiding the design of more potent and selective compounds. nih.govrsc.org

For example, structure-based virtual screening can be used to identify potential hits from large compound databases that are predicted to bind to a target protein of interest. acs.orgnih.gov Subsequent molecular docking and molecular dynamics simulations can provide insights into the binding mode and interactions of these compounds with the target, facilitating their optimization. nih.govnih.gov Three-dimensional QSAR (3D-QSAR) models can also be developed to establish a correlation between the structural features of 1,2,4-triazine derivatives and their biological activity, which can then be used to design new compounds with improved properties. nih.govrsc.orgbenthamdirect.com

Table 1: Computational Approaches in 1,2,4-Triazine Research

| Methodology | Application | Potential Outcome |

| Virtual Screening | Identification of novel 1,2,4-triazine-based hits for a specific biological target. | Discovery of new lead compounds for drug development. |

| Molecular Docking | Prediction of the binding mode and affinity of 1,2,4-triazine derivatives to a target protein. | Understanding of ligand-receptor interactions to guide lead optimization. |

| Molecular Dynamics Simulations | Investigation of the dynamic behavior and stability of the ligand-protein complex. | Assessment of the stability of the binding and identification of key interactions. |

| 3D-QSAR | Elucidation of the relationship between the chemical structure and biological activity. | Design of new analogs with enhanced potency and selectivity. |

Environmental Degradation Studies and Fate Modeling of 1,2,4-Triazine Derivatives

Many 1,2,4-triazine derivatives, particularly those used as herbicides, are released into the environment. unl.edu Therefore, it is crucial to understand their environmental fate and potential for degradation. Research in this area focuses on identifying the biotic and abiotic degradation pathways of these compounds in soil and water. mdpi.comuni-konstanz.de

Microbial degradation is a key process in the breakdown of triazine herbicides. nih.gov Studies have identified various microorganisms and enzymatic pathways responsible for the mineralization of these compounds. nih.govmdpi.comnih.gov Photodegradation is another important mechanism that can contribute to the dissipation of triazines in the environment. researchgate.net Fate modeling, which uses mathematical models to predict the transport and transformation of chemicals in the environment, is a valuable tool for assessing the potential environmental risks associated with 1,2,4-triazine derivatives. unl.edu Future research will aim to develop more accurate and comprehensive models that can predict the environmental behavior of these compounds under various conditions.

Translational Research Opportunities in Agrochemical and Pharmaceutical Sciences

The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. ontosight.ai This versatility has led to the discovery of 1,2,4-triazine derivatives with a wide range of pharmacological activities, including anticancer, nih.govnih.gov antimicrobial, ijpsr.info anti-inflammatory, and antiviral properties. ijpsr.info

In the agrochemical sector, 1,2,4-triazines have been extensively developed as herbicides. nih.gov Translational research in this area focuses on developing new herbicides with improved efficacy, selectivity, and environmental profiles. In the pharmaceutical realm, there are significant opportunities to develop 1,2,4-triazine-based drugs for a variety of diseases. For instance, derivatives have shown promise as adenosine (B11128) A2A antagonists for the treatment of Parkinson's disease and as inhibitors of various kinases involved in cancer progression. acs.orgnih.gov The continued exploration of the chemical space around the this compound core is expected to yield novel candidates for both agricultural and therapeutic applications.

Q & A

Basic Research Questions

Q. How can the structure of 3-Chloro-6-methoxy-1,2,4-triazin-5-amine be confirmed experimentally?

- Methodological Answer: Utilize spectroscopic techniques such as 1H NMR and mass spectrometry for structural validation. For instance, the compound exhibits characteristic NMR signals (e.g., δ 3.83 ppm for methoxy protons) and a molecular ion peak at m/z 368.8/370.8 (M−1+) . Cross-referencing with calculated molecular weights (C₄H₅ClN₄; 144.56 g/mol) and InChI descriptors ensures accuracy .

Q. What are common synthetic routes for preparing this compound?

- Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting with sulfonyl chlorides (e.g., 2,3-dichlorobenzenesulphonyl chloride) in dry dimethoxyethane using sodium hydride as a base yields derivatives after silica gel chromatography . Optimize solvent polarity (e.g., ethyl acetate/methanol gradients) to enhance purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in derivatives of this compound?

- Methodological Answer: Adjust stoichiometry (e.g., 1:1 molar ratio of triazine amine to sulfonyl chloride) and base strength (e.g., NaH vs. K₂CO₃). Evidence shows NaH in anhydrous dimethoxyethane minimizes side reactions, achieving >90% purity post-chromatography . Monitor reaction progress via TLC or HPLC to identify optimal quenching points.

Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?

- Methodological Answer: Address discrepancies (e.g., unexpected NMR peaks) by combining triangulation of techniques:

- Mass Spectrometry: Confirm molecular ion consistency with theoretical values.

- X-ray Crystallography: Resolve ambiguities in substitution patterns (e.g., triazine ring conformation) .

- Computational Chemistry: Compare experimental IR/NMR with DFT-calculated spectra .

Q. How do substituents on the triazine ring influence reactivity in nucleophilic substitution reactions?

- Methodological Answer: The electron-withdrawing chlorine at position 3 enhances electrophilicity, favoring attack by amines or thiols. Methoxy groups at position 6 moderate reactivity via steric hindrance, requiring stronger bases (e.g., NaH) for activation . For example, fluorobenzyl thiols selectively substitute at position 5 under basic conditions, as shown in related triazol-5-amine syntheses .

Q. What role does this compound play in medicinal chemistry?

- Methodological Answer: The compound serves as a key intermediate for CCR4 receptor modulators and antimicrobial agents. Its chloro and methoxy groups enable selective functionalization for bioactivity optimization. For instance, coupling with sulfonamides produces candidates for autoimmune disease therapy . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins .

Data Analysis and Experimental Design

Q. How to design experiments to assess the stability of this compound under varying pH and temperature?

- Methodological Answer:

- Stability Assays: Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours.

- Analytical Tools: Monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., methoxy group cleavage) .

- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. What advanced techniques validate the purity of this compound in complex mixtures?

- Methodological Answer: Employ hyphenated techniques such as LC-NMR-MS for simultaneous structural and quantitative analysis. For trace impurities (<0.1%), use high-resolution mass spectrometry (HRMS) with ESI+ ionization . Cross-validate with elemental analysis (C, H, N) to confirm stoichiometric ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.